5-Chloropentyl 4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloropentyl 4-nitrobenzoate: is an organic compound with the molecular formula C12H14ClNO4 and a molecular weight of 271.703 g/mol It is a derivative of benzoic acid, where the 4-nitrobenzoate group is esterified with 5-chloropentanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Chloropentyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 5-chloropentanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
4-Nitrobenzoic acid+5-ChloropentanolH2SO45-Chloropentyl 4-nitrobenzoate+H2O
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Chloropentyl 4-nitrobenzoate can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorine atom in the 5-chloropentyl chain can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of 5-hydroxypentyl 4-nitrobenzoate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products:
Oxidation: 4-Nitrobenzoic acid derivatives.
Reduction: 5-Chloropentyl 4-aminobenzoate.
Substitution: 5-Hydroxypentyl 4-nitrobenzoate.
Wissenschaftliche Forschungsanwendungen
Chemistry:
5-Chloropentyl 4-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various esters and amides.
Biology:
In biological research, this compound can be used to study the effects of nitroaromatic compounds on cellular processes. It may also be used in the development of probes for detecting specific enzymes or receptors.
Medicine:
Industry:
In the industrial sector, this compound can be used in the manufacture of specialty chemicals, including plasticizers, stabilizers, and additives for polymers.
Wirkmechanismus
The mechanism of action of 5-Chloropentyl 4-nitrobenzoate is primarily related to its functional groups. The nitro group can undergo redox reactions, while the ester linkage can be hydrolyzed under acidic or basic conditions. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 4-Nitrobenzyl 4-nitrobenzoate
- 2-Chlorophenyl 3-nitrobenzoate
- 4-Tert-butylphenyl 2-chloro-5-nitrobenzoate
Comparison:
5-Chloropentyl 4-nitrobenzoate is unique due to the presence of both a nitro group and a chlorinated pentyl chain. This combination of functional groups allows for a diverse range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
4337-22-8 |
---|---|
Molekularformel |
C12H14ClNO4 |
Molekulargewicht |
271.69 g/mol |
IUPAC-Name |
5-chloropentyl 4-nitrobenzoate |
InChI |
InChI=1S/C12H14ClNO4/c13-8-2-1-3-9-18-12(15)10-4-6-11(7-5-10)14(16)17/h4-7H,1-3,8-9H2 |
InChI-Schlüssel |
ICQZLWQDVROUEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)OCCCCCCl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.